N-[1-(4-nitrophenyl)ethyl]acetamide
Overview
Description
N-[1-(4-nitrophenyl)ethyl]acetamide is a chemical compound that belongs to the class of acetamide derivatives. These compounds have been extensively studied due to their diverse pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of substituents like bromo, tert-butyl, and nitro groups on the phenyl ring significantly influences the biological activity of these molecules .
Synthesis Analysis
The synthesis of N-[1-(4-nitrophenyl)ethyl]acetamide derivatives typically involves multi-step reaction sequences. One common method for synthesizing acetamide derivatives is the Leuckart reaction, which has been employed to create compounds with potential pharmacological effects. The structural assignments of these synthesized compounds are confirmed using various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, elemental analysis, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Studies have shown that the structural parameters, electron behavior, and wave function are important for understanding the interactions of these compounds with biological targets. The molecular structure of N-[1-(4-nitrophenyl)ethyl]acetamide derivatives can be optimized using computational tools like Gaussian 16 W DFT to investigate their electron localization functions and intermolecular interactions in different solvents .
Chemical Reactions Analysis
The reactivity of N-[1-(4-nitrophenyl)ethyl]acetamide derivatives can be assessed by analyzing the HOMO-LUMO orbital band gap energy in various solvents, such as water and DMSO. The molecular electrostatic potential (MEP) analysis in polar protic and aprotic liquids provides insights into the reactivity of the compound. Additionally, the intramolecular interactions and charge transfer energies can be studied using the Natural Bond Orbital (NBO) method .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[1-(4-nitrophenyl)ethyl]acetamide derivatives are characterized by their vibrational spectroscopic data, which can be determined through quantum computation. The drug mechanism, including ADMET properties and molecular inspiration values, can be predicted to evaluate the pharmacokinetic profile of these compounds. Furthermore, molecular docking studies can be carried out to investigate the potential fungal and cancer activities of these compounds .
Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
N-[1-(4-nitrophenyl)ethyl]acetamide derivatives have been studied for their potential in treating various health conditions. A study by Rani et al. (2014) developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, finding that certain compounds, including those with halogenated aromatic rings, showed promising anticancer, anti-inflammatory, and analgesic activities. One of the compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was particularly notable for its therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Pharmacological Assessment
Further research by Rani et al. (2016) focused on synthesizing novel acetamide derivatives for evaluating their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This study highlighted compounds 3a, 3c, 3g, and 3h, which exhibited activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups on the phenoxy nucleus (Rani, Pal, Hegde, & Hashim, 2016).
Solvatochromism and Molecular Interactions
The solvatochromism of N-(4-methyl-2-nitrophenyl)acetamide was studied by Krivoruchka et al. (2004), revealing that this molecule forms complexes with protophilic solvents stabilized by a bifurcate H bond. The research provided insights into the molecule's equilibrium states affected by temperature, phase state, and solvent properties, offering valuable information on its behavior in different environments (Krivoruchka et al., 2004).
Green Synthesis and Dye Production
A study by Zhang Qun-feng (2008) explored the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. The study demonstrated a novel approach using Pd/C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide, achieving a high selectivity and offering an environmentally friendly alternative to traditional methods (Zhang Qun-feng, 2008).
properties
IUPAC Name |
N-[1-(4-nitrophenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-8(2)13)9-3-5-10(6-4-9)12(14)15/h3-7H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZZQLBCXJQUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391933 | |
Record name | N-[1-(4-nitrophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-nitrophenyl)ethyl]acetamide | |
CAS RN |
90918-50-6 | |
Record name | N-[1-(4-nitrophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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